4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl

Beschreibung

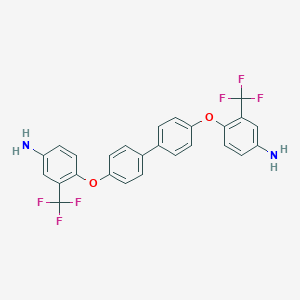

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl (abbreviated as 6FBAB in some literature) is a fluorinated aromatic diamine monomer widely used in synthesizing high-performance polyimides (PIs). Its structure consists of a biphenyl core linked via ether bonds to two 4-amino-2-trifluoromethylphenyl groups. The trifluoromethyl (–CF₃) groups at the meta position relative to the amino groups enhance solubility in organic solvents while reducing moisture absorption and dielectric constants .

This compound is synthesized through nucleophilic substitution reactions between 4,4'-dihydroxybiphenyl and 4-fluoro-2-trifluoromethylaniline under basic conditions, followed by purification via recrystallization . Its primary application lies in optoelectronics and microelectronics, where it contributes to thermally stable, organosoluble, and optically transparent PIs .

Eigenschaften

IUPAC Name |

4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]phenoxy]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F6N2O2/c27-25(28,29)21-13-17(33)5-11-23(21)35-19-7-1-15(2-8-19)16-3-9-20(10-4-16)36-24-12-6-18(34)14-22(24)26(30,31)32/h1-14H,33-34H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFSADBGACLBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600108 | |

| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138321-99-0 | |

| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nitro Displacement Reaction

The synthesis of BFAPB begins with a nitro displacement reaction between 4,4'-biphenol and 2-chloro-5-nitrobenzotrifluoride. This step forms the dinitro intermediate, 4,4'-bis(4-nitro-2-trifluoromethylphenoxy)biphenyl, through nucleophilic aromatic substitution.

Reaction Conditions

-

Solvent: N,N-Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP).

-

Base: Anhydrous potassium carbonate (K₂CO₃), which acts as a proton scavenger.

-

Molar Ratios: A 1:2 molar ratio of 4,4'-biphenol to 2-chloro-5-nitrobenzotrifluoride ensures complete substitution.

-

Temperature and Time: 120–140°C for 4–6 hours under nitrogen atmosphere.

Mechanistic Insights

The reaction proceeds via deprotonation of 4,4'-biphenol by K₂CO₃, generating a phenoxide ion that attacks the electron-deficient aromatic ring of 2-chloro-5-nitrobenzotrifluoride. The nitro group’s electron-withdrawing effect activates the chloro substituent for displacement, while the trifluoromethyl group stabilizes the intermediate through inductive effects.

Reduction of Dinitro Intermediate

The dinitro compound is reduced to the target diamine (BFAPB) using catalytic hydrogenation or hydrazine-based methods.

Catalytic Hydrogenation

Hydrazine Monohydrate Reduction

-

Reagents: Hydrazine monohydrate (N₂H₄·H₂O) and FeCl₃·6H₂O as a catalyst.

-

Solvent: Ethanol or water-ethanol mixtures.

Comparative Performance

| Method | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | 60 | 15 | 99 | 99.9 |

| Hydrazine Reduction | FeCl₃·6H₂O | 80 | Ambient | 85 | 98.5 |

Catalytic hydrogenation outperforms hydrazine reduction in yield and purity due to milder conditions and fewer byproducts.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMA and NMP enhance solubility of aromatic intermediates and facilitate nitro displacement. Ethyl acetate is preferred for hydrogenation due to its inertness and ease of removal.

Role of Trifluoromethyl Groups

The ortho-trifluoromethyl groups sterically hinder rotational freedom around the ether linkage, reducing crystallinity and improving solubility in organic solvents. This structural feature also lowers dielectric constants ( at 10 kHz) in derived polyimides.

Characterization and Quality Control

Spectroscopic Analysis

Thermal Stability

BFAPB exhibits a glass transition temperature () of 247–313°C and decomposition temperatures () exceeding 520°C in nitrogen.

Industrial-Scale Considerations

Catalyst Reusability

Ni-based catalysts from hydrogenation can be recycled three times with <5% loss in activity, reducing production costs.

Comparative Analysis with Alternative Diamines

| Property | BFAPB | 4,4'-ODA | 6FAPB |

|---|---|---|---|

| Solubility in NMP | +++ | + | ++ |

| (°C) | 247–313 | 280–310 | 255–290 |

| Dielectric Constant | 2.57–3.65 | 3.2–3.8 | 2.8–3.2 |

| Moisture Absorption | 0.1–0.7% | 1.2–1.8% | 0.5–1.0% |

BFAPB’s low moisture absorption and dielectric constants make it superior for electronic applications .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

Reduction: The compound can be reduced further to form different amine derivatives.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Chemistry

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl is primarily utilized as a monomer in the synthesis of high-performance polymers, particularly polyimides . These polymers exhibit excellent thermal and mechanical properties, making them suitable for aerospace and electronic applications.

Table 1: Properties of Polyimides Synthesized from this compound

| Polymer Type | Solubility in CHCl₃ | Solubility in THF | Thermal Stability |

|---|---|---|---|

| 6FDA-BFAPB | + | + | High |

| 6FDA-4MeBFAPB | + | + | High |

| 6FDA-6MeBFAPB | + | + | High |

Biology

The compound's derivatives are being explored for their potential use in drug delivery systems . The amino groups facilitate interactions with biological molecules, enhancing the efficacy of therapeutic agents. Research indicates promising results in inhibiting specific cellular pathways associated with diseases.

Medicine

Ongoing research aims to investigate the compound's potential as a scaffold for new pharmaceuticals targeting various diseases. Its unique structure allows for modifications that could lead to novel therapeutic agents.

Industrial Applications

Due to its high thermal stability and optical transparency, this compound is employed in producing advanced materials for:

- Electronics : Used in the fabrication of components that require durability under high temperatures.

- Aerospace : Its properties make it suitable for applications where lightweight and strong materials are essential.

- Optical Applications : The compound's optical transparency is advantageous for developing optical devices.

Case Studies

-

Polyimide Synthesis :

A study demonstrated that polyimides synthesized from this compound exhibited high solubility in common organic solvents while maintaining structural integrity at elevated temperatures. This makes them ideal for high-performance applications in various industries. -

Biological Activity Assessment :

Research on derivatives indicated promising results in inhibiting specific cellular pathways involved in disease progression. This showcases their potential as therapeutic agents, particularly in cancer treatment.

Wirkmechanismus

The mechanism by which 4,4’-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl exerts its effects is primarily through its incorporation into polymer matrices. The trifluoromethyl groups enhance the solubility and thermal stability of the resulting polymers, while the amino groups provide sites for further chemical modifications. The molecular targets and pathways involved include the formation of strong intermolecular interactions and the stabilization of polymer chains .

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- 6FBAB : Biphenyl core with two ether-linked trifluoromethylphenylamine groups.

- 6FAPB : Benzene core with two ether-linked trifluoromethylphenylamine groups.

Key Property Differences :

The biphenyl core in 6FBAB provides greater molecular rigidity, improving thermal stability (higher Tg) and reducing dielectric constants compared to 6FAPB. However, 6FAPB-based PIs exhibit marginally better solubility in polar aprotic solvents due to reduced steric hindrance .

Comparison with 2,2'-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone (6FBAS)

Structural Differences :

- 6FBAB : Biphenyl core with ether linkages.

- 6FBAS : Sulfone (–SO₂–) group bridges two phenyl rings, each bearing trifluoromethylphenylamine groups.

Key Property Differences :

| Property | 6FBAB-Based PIs | 6FBAS-Based PIs |

|---|---|---|

| Moisture Absorption | 0.3–0.5% | 0.6–0.8% |

| Thermal Degradation (Td) | ~500°C | ~480°C |

| Dielectric Constant (ε) | 2.8–3.1 | 3.2–3.5 |

The sulfone group in 6FBAS increases polarity, leading to higher moisture absorption and dielectric constants. However, 6FBAB’s ether linkages and –CF₃ groups synergistically enhance hydrophobicity and thermal stability .

Comparison with Non-Fluorinated Analogues (e.g., 4,4'-Bis(4-aminophenoxy)biphenyl)

Structural Differences :

- 6FBAB : Contains –CF₃ groups.

- Non-fluorinated analogue: Lacks –CF₃ groups.

Key Property Differences :

| Property | 6FBAB-Based PIs | Non-Fluorinated PIs |

|---|---|---|

| Solubility | Soluble in DMAc, NMP | Insoluble in most solvents |

| Dielectric Constant (ε) | 2.8–3.1 | 3.5–4.0 |

| Color | Light yellow | Dark brown |

The –CF₃ groups in 6FBAB reduce charge transfer complex (CTC) formation, resulting in lighter-colored films and improved optical transparency. Fluorination also lowers dielectric constants and enhances solubility .

Microelectronic Packaging

6FBAB’s low dielectric constant (2.8–3.1) and moisture resistance make it ideal for interlayer dielectrics in integrated circuits. Comparatively, non-fluorinated PIs (ε > 3.5) are unsuitable for high-frequency applications .

Data Tables

Table 1. Thermal Properties of Polyimides Derived from Selected Diamines

| Diamine | Tg (°C) | Td (°C) | Moisture Absorption (%) |

|---|---|---|---|

| 6FBAB | 260–280 | ~500 | 0.3–0.5 |

| 6FAPB | 250–270 | ~480 | 0.5–0.7 |

| 6FBAS | 240–260 | ~480 | 0.6–0.8 |

| Non-fluorinated analogue | 220–240 | ~450 | 1.2–1.5 |

Table 2. Electrical and Optical Properties

| Diamine | Dielectric Constant (ε) | Transmittance at 450 nm (%) |

|---|---|---|

| 6FBAB | 2.8–3.1 | >85 |

| 6FAPB | 3.0–3.3 | 80–85 |

| 6FBAS | 3.2–3.5 | 70–75 |

| Non-fluorinated analogue | 3.5–4.0 | <60 |

Biologische Aktivität

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl, a fluorinated diamine compound, has garnered attention in various fields, including polymer chemistry and medicinal research. Its unique chemical structure, characterized by trifluoromethyl groups and amino functionalities linked to a biphenyl core, imparts significant thermal stability and solubility properties to polymers. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 504.4 g/mol. The presence of trifluoromethyl groups enhances its solubility in organic solvents and contributes to its stability under various conditions .

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Nucleophilic Substitution : The reaction begins with the nucleophilic substitution of 2-chloro-5-nitrobenzotrifluoride with 4,4'-dihydroxybiphenyl in the presence of potassium carbonate.

- Catalytic Hydrogenation : The resulting intermediate undergoes catalytic hydrogenation using hydrazine and palladium on carbon (Pd/C) to reduce nitro groups to amino groups .

The biological activity of this compound is primarily attributed to its incorporation into polymer matrices. The trifluoromethyl groups enhance solubility and thermal stability, while the amino groups provide sites for further chemical modifications .

Target Interactions

The compound's derivatives are studied for potential interactions with biological systems, particularly in drug delivery applications. The amino groups can participate in hydrogen bonding and ionic interactions with biomolecules, facilitating targeted delivery mechanisms .

Biological Applications

Research indicates that this compound and its derivatives have potential applications in several areas:

- Polymer Chemistry : It serves as a monomer in synthesizing high-performance polyimides with excellent mechanical and thermal properties. These polymers are used in aerospace and electronics due to their stability .

- Drug Delivery Systems : Studies are ongoing to explore its use as a bioactive molecule capable of enhancing the delivery and efficacy of therapeutic agents .

- Pharmaceutical Development : Research is being conducted to investigate its potential as a scaffold for new pharmaceuticals targeting specific diseases .

Case Studies

Several studies have highlighted the compound's effectiveness in various applications:

-

Polyimide Synthesis : A study demonstrated that polyimides synthesized from this compound exhibited high solubility in common organic solvents and maintained structural integrity at elevated temperatures .

Polymer Type Solubility in CHCl₃ Solubility in THF Thermal Stability 6FDA-BFAPB + + High 6FDA-4MeBFAPB + + High 6FDA-6MeBFAPB + + High - Biological Activity Assessment : Research on derivatives indicated promising results in inhibiting specific cellular pathways involved in disease progression, showcasing their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl?

The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 4,4'-dihydroxybiphenyl with 4-chloro-3-(trifluoromethyl)aniline in a polar aprotic solvent (e.g., NMP or DMF) under inert atmosphere, followed by reduction of nitro intermediates to amines using catalytic hydrogenation or hydrazine . Key steps include rigorous purification via recrystallization or column chromatography to achieve >97% purity.

Q. How is the compound characterized to confirm its structural integrity?

Characterization employs:

- 1H/19F NMR : To verify aromatic proton environments and trifluoromethyl group integration.

- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-F stretch) confirm amine and CF₃ groups .

- Elemental Analysis : Matches theoretical C/H/N/F ratios.

- Mass Spectrometry : High-resolution MS validates molecular weight .

Q. What are the primary applications of this compound in polymer science?

It serves as a diamine monomer in fluorinated polyimides and polyamide-imides (PAIs) to enhance solubility, thermal stability (>400°C decomposition), and optical transparency (>85% transmittance at 450 nm). Applications include high-performance membranes and coatings .

Advanced Research Questions

Q. How do structural modifications in the diamine monomer influence the thermal expansion (CTE) of polyimides?

Comparative studies show:

Q. What experimental strategies resolve contradictions in reported solubility data for fluorinated polyimides?

Discrepancies arise from solvent purity and polymerization conditions. Methodological solutions include:

Q. How does the trifluoromethyl group impact charge transfer complexes in polyimides?

The electron-withdrawing CF₃ group reduces charge transfer (CT) interactions by lowering electron density in the diamine, as evidenced by:

- UV-Vis Spectroscopy : Reduced absorbance at 300–400 nm (CT band) in CF₃-containing polymers .

- DSC/TGA : Enhanced glass transition temperatures (Tg > 250°C) due to restricted molecular motion .

Methodological Challenges

Q. What are the critical considerations for scaling up synthesis while maintaining yield?

- Reaction Scale : Use flow reactors for exothermic steps (e.g., nitro reduction) to improve heat dissipation .

- Purification : Implement continuous chromatography or fractional crystallization to handle larger volumes .

- Byproduct Management : Monitor and remove halogenated side products via GC-MS to prevent contamination .

Q. How can computational modeling guide the design of derivatives with tailored properties?

- DFT Calculations : Predict solubility parameters and dipole moments to optimize monomer design .

- MD Simulations : Model polymer chain packing to correlate with experimental CTE and mechanical data .

Data Contradiction Analysis

Q. Why do some studies report conflicting thermal stability values for PAIs derived from this monomer?

Variations arise from:

- Testing Conditions : Heating rates (e.g., 10°C/min vs. 5°C/min) affect observed decomposition temperatures.

- Sample History : Residual solvent or moisture lowers thermal stability; ensure samples are annealed before testing .

- Instrument Calibration : Cross-validate TGA data using standards like indium or alumina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.